molecular formula C20H20O5 B157569 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan CAS No. 10035-27-5

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan

Cat. No.: B157569
CAS No.: 10035-27-5
M. Wt: 340.4 g/mol
InChI Key: OIXPKFRMEUTHOG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is an organic compound belonging to the furan family This compound is characterized by its furan ring structure substituted with two hydroxy-methoxyphenyl groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan typically involves the coupling of ferulate derivatives. One common method involves the 8–8-coupling of ferulate followed by water addition to one of the incipient quinone methide moieties and internal trapping of the other . This process can be carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired outcome of the reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler phenolic compounds.

Scientific Research Applications

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan involves its interaction with various molecular targets and pathways. Its hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXPKFRMEUTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143231
Record name GR 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-27-5
Record name Alpha-guaiaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUROGUAIACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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